molecular formula C11H12ClN3 B2466794 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline CAS No. 1006467-22-6

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Cat. No.: B2466794
CAS No.: 1006467-22-6
M. Wt: 221.69
InChI Key: BCDKSCILSZUIBB-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of the parasites.

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound may exert similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyrazole and aniline moieties, as well as the chlorine substituent. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-11(12)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDKSCILSZUIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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